molecular formula C17H19ClN2O2S B2783630 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene CAS No. 324067-21-2

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene

Cat. No.: B2783630
CAS No.: 324067-21-2
M. Wt: 350.86
InChI Key: CJZZSVCCBZWMCS-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group and a sulfonyl group attached to a benzylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative under controlled conditions to introduce the sulfonyl group. The final step involves the chlorination of the benzene ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The benzylpiperazine moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The benzylpiperazine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((4-methylpiperazinyl)sulfonyl)benzene
  • 4-Chloro-1-((4-phenylpiperazinyl)sulfonyl)benzene
  • 4-Chloro-1-((4-ethylpiperazinyl)sulfonyl)benzene

Uniqueness

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene is unique due to the presence of the benzyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding interactions and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZZSVCCBZWMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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